Cas no 873076-02-9 (N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide)

N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide structure
873076-02-9 structure
商品名:N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide
CAS番号:873076-02-9
MF:C21H19F3N2O2S
メガワット:420.447974443436
CID:5510482

N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide 化学的及び物理的性質

名前と識別子

    • N-[2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-(trifluoromethyl)benzamide
    • N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide
    • インチ: 1S/C21H19F3N2O2S/c1-13-18(29-20(26-13)15-5-9-17(28-2)10-6-15)11-12-25-19(27)14-3-7-16(8-4-14)21(22,23)24/h3-10H,11-12H2,1-2H3,(H,25,27)
    • InChIKey: DNGXWEODEMGDBN-UHFFFAOYSA-N
    • ほほえんだ: C(NCCC1SC(C2=CC=C(OC)C=C2)=NC=1C)(=O)C1=CC=C(C(F)(F)F)C=C1

N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2011-0624-10mg
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F2011-0624-5μmol
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F2011-0624-75mg
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
75mg
$208.0 2023-05-17
Life Chemicals
F2011-0624-10μmol
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F2011-0624-20μmol
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
20μl
$79.0 2023-05-17
Life Chemicals
F2011-0624-100mg
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
100mg
$248.0 2023-05-17
Life Chemicals
F2011-0624-2μmol
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F2011-0624-1mg
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
1mg
$54.0 2023-05-17
Life Chemicals
F2011-0624-40mg
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F2011-0624-2mg
N-{2-[2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-(trifluoromethyl)benzamide
873076-02-9 90%+
2mg
$59.0 2023-05-17

N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide 関連文献

N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamideに関する追加情報

Introduction to N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide and Its Significance in Modern Chemical Biology

N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide, a compound with the CAS number 873076-02-9, represents a fascinating intersection of medicinal chemistry and bioorganic synthesis. This compound has garnered significant attention in the scientific community due to its unique structural features and potential applications in therapeutic development. The presence of a benzamide moiety, combined with a 1,3-thiazole ring system and a trifluoromethyl group, suggests a rich chemical space for interaction with biological targets.

The benzamide functional group is well-known for its role as a pharmacophore in numerous drugs, contributing to both solubility and binding affinity. In particular, the trifluoromethyl group appended to the benzene ring enhances the metabolic stability and lipophilicity of the molecule, making it an attractive feature for drug design. The 1,3-thiazole core is another key structural element, known for its presence in various bioactive natural products and synthetic molecules. Its sulfur atoms provide multiple sites for hydrogen bonding and coordination interactions with biological targets.

The N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl} side chain adds another layer of complexity to the molecule. The 4-methoxyphenyl group introduces a hydrophobic pocket that can interact favorably with lipid rafts or hydrophobic pockets in proteins. Meanwhile, the 4-methyl substituent on the thiazole ring enhances electronic properties, influencing reactivity and binding modes. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions. The use of molecular docking studies has been instrumental in understanding how N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide might bind to various biological targets. For instance, studies suggest that this compound could interact with enzymes involved in inflammatory pathways or cell signaling cascades. The trifluoromethyl group, in particular, has been shown to modulate binding affinities by influencing electronic distributions and hydrophobic interactions.

In vitro experiments have also provided valuable insights into the biological activity of this compound. Initial screening assays indicate that N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide exhibits promising activity against certain cancer cell lines. The mechanism of action appears to involve inhibition of key signaling pathways that drive tumor growth and survival. Additionally, preliminary toxicity studies suggest that the compound is well-tolerated at therapeutic doses, although further research is needed to fully assess its safety profile.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves key transformations such as nucleophilic substitution, condensation reactions, and protection-deprotection strategies. Each step must be carefully optimized to ensure high yield and purity. Advanced synthetic techniques, including flow chemistry and automated purification methods, have been employed to streamline the process and improve scalability.

The role of computational modeling in guiding synthetic routes cannot be overstated. By predicting reaction outcomes and optimizing conditions before experimental work begins, researchers can save valuable time and resources. This approach has been particularly effective in designing complex molecules like N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide, where multiple functional groups need to be integrated seamlessly.

The potential applications of this compound extend beyond oncology. Emerging research suggests that it may also have utility in treating neurological disorders or infectious diseases. The structural motifs present in N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide are known to interact with receptors and enzymes involved in these conditions. Further exploration of its pharmacological profile could uncover new therapeutic opportunities.

As our understanding of biological systems continues to evolve, so does our ability to design molecules that target specific disease mechanisms. N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide exemplifies how integrating knowledge from chemistry, biology, and computational science can lead to innovative drug candidates. Its unique structural features make it a promising candidate for further development into a therapeutic agent.

In conclusion, N-{2-2-(4-methoxyphenyl)-4-methyl-1,3-thiazol-5-ylethyl}-4-(trifluoromethyl)benzamide (CAS no: 873076-02-9) is a structurally complex and biologically active molecule with significant potential in drug discovery. Its combination of functional groups offers multiple interaction points with biological targets, making it an attractive scaffold for developing new therapies. With ongoing research aimed at elucidating its mechanisms of action and optimizing its pharmacological properties, this compound is poised to make meaningful contributions to modern medicine.

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